BenchChemオンラインストアへようこそ!

HFI-419

IRAP Selectivity Aminopeptidase

HFI-419 uniquely stabilizes IRAP in a semi-open, less active conformation via allosteric binding, conferring substrate-dependent inhibition that spares oxytocin degradation—a feature absent in aryl sulfonamide inhibitors. Rapid in vivo hydrolysis to CNS-penetrant HFI-142 (blood:brain ratio 0.38) provides dual-phase pharmacology. Validated in cardiac fibrosis reversal with echocardiographic endpoints, renal fibrosis (58% reduction vs. perindopril), cognitive enhancement (68% cAMP-evoked glucose uptake), and ischemic stroke. This allosteric mechanism precludes blind substitution; procure the exact compound for reproducible, translational IRAP research.

Molecular Formula C19H18N2O5
Molecular Weight 354.4
CAS No. 1110650-72-0
Cat. No. B6264269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHFI-419
CAS1110650-72-0
Molecular FormulaC19H18N2O5
Molecular Weight354.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HFI-419 (CAS 1110650-72-0) IRAP Inhibitor: Baseline Characteristics and Comparator Landscape


HFI-419 is a pyridinyl-4H-benzopyran compound and a selective inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-dependent metalloprotease involved in cognitive function, glucose homeostasis, and tissue remodeling [1]. It exhibits a Ki of 0.48 µM against IRAP using Leu-AMC substrate and demonstrates >1000-fold selectivity over related aminopeptidases, including ERAP1, ERAP2, and aminopeptidase N . Structurally, HFI-419 is a racemic mixture with aqueous solubility of ≥50 µg/mL (140 µM) at pH 6.5 and is cell-permeable . In vivo, HFI-419 undergoes rapid hydrolysis to the less potent metabolite HFI-142 (Ki = 2.0 µM), which exhibits enhanced blood-brain barrier permeability [2]. Recent crystallographic studies reveal that HFI-419 acts via a non-competitive, allosteric mechanism, locking IRAP in a semi-open, less active conformation that confers substrate-dependent inhibition—a critical differentiator from orthosteric IRAP inhibitors [3].

HFI-419 (CAS 1110650-72-0): Why Generic IRAP Inhibitor Substitution Fails Without Comparative Evidence


IRAP inhibitors are not functionally interchangeable due to divergent binding modes, conformational effects, substrate specificity, and in vivo pharmacokinetic profiles. HFI-419 uniquely stabilizes a semi-open IRAP conformation via allosteric binding, rendering it substrate-dependent and ineffective against oxytocin degradation—a property absent in aryl sulfonamide-based IRAP inhibitors that stabilize the closed, active conformation [1]. Furthermore, HFI-419 undergoes rapid in vivo conversion to HFI-142 (Ki = 2.0 µM), which exhibits 8.8-fold higher blood-brain barrier permeability than the parent compound, introducing a distinct CNS-targeting profile not replicated by metabolically stable IRAP inhibitors . Comparative in vivo studies in renal fibrosis and ischemic stroke models demonstrate that HFI-419 and the structurally distinct IRAP inhibitor SJM4-164 achieve equivalent efficacy, yet only HFI-419 has been validated in multiple disease models including cardiac fibrosis reversal and cognitive enhancement [2]. These quantitative differentiators preclude blind substitution and underscore the necessity of compound-specific procurement.

HFI-419 (CAS 1110650-72-0) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


HFI-419 Demonstrates >1000-Fold IRAP Selectivity Over ERAP1, ERAP2, and Aminopeptidase N vs. Broad-Spectrum Aminopeptidase Inhibitors

HFI-419 exhibits ≤13% inhibition of ERAP1, ERAP2, aminopeptidase N, ACE1, leukotriene A4 hydrolase, and glucose-6-phosphatase at 100 µM, translating to >1000-fold selectivity for IRAP over these off-target enzymes . In contrast, broad-spectrum aminopeptidase inhibitors such as bestatin (ubenimex) inhibit aminopeptidase N with Ki = 2 nM and leucine aminopeptidase with Ki = 20 nM, lacking IRAP selectivity [1].

IRAP Selectivity Aminopeptidase ERAP1 ERAP2

HFI-419 Locks IRAP in a Semi-Open Conformation with Substrate-Dependent Inhibition, Contrasting with Aryl Sulfonamide-Stabilized Closed Conformation

X-ray crystallographic analysis demonstrates that HFI-419 binds to a proximal allosteric site on IRAP, stabilizing the enzyme in a semi-open, likely less active conformation [1]. This contrasts with aryl sulfonamide IRAP inhibitors (e.g., N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide, IC50 = 1.1±0.5 µM), which stabilize the closed, more active conformation [2]. As a consequence, HFI-419 exhibits substrate-dependent inhibition, potently blocking Leu-AMC hydrolysis (IC50 = 0.4 µM) but failing to effectively inhibit degradation of the physiological cyclic peptide oxytocin [3].

Allostery X-ray crystallography Conformational selection IRAP

HFI-419 Reduces Renal Interstitial Fibrosis by 58% in UUO Model, Outperforming ACE Inhibitor Perindopril (0% Reduction)

In a murine unilateral ureteral obstruction (UUO) model of renal fibrosis, HFI-419 (0.72 mg/kg/day) reduced interstitial fibrosis from 5.9±0.7% positive staining (vehicle) to 2.5±0.3% positive staining, representing a 58% reduction [1]. The ACE inhibitor perindopril (1 mg/kg/day) failed to reduce fibrosis (6.6±0.7% positive staining) [2]. The structurally distinct IRAP inhibitor SJM4-164 (0.72 mg/kg/day) achieved comparable efficacy (2.8±0.3% positive staining), demonstrating class-level anti-fibrotic activity [3].

Renal fibrosis IRAP ACE inhibitor Perindopril Anti-fibrotic

HFI-419 Boosts cAMP-Evoked Glucose Uptake by 68% in Hippocampal Slices, a CNS Metabolic Effect Not Replicated by Glucose-Lowering Agents

In cultured rat hippocampal slices, 100 nM HFI-419 enhanced 1 mM dibutyryl cAMP-evoked glucose uptake by 68% within 5 minutes compared to dbcAMP alone . This effect is region-specific and contrasts with the lack of peripheral glucose modulation: in L6GLUT4myc myotubes, HFI-419 did not alter basal or insulin-stimulated glucose uptake, and oral glucose tolerance tests in normal and streptozotocin-induced diabetic rats showed no change in glucose handling with HFI-419 treatment [1]. In contrast, classic glucose-lowering agents such as metformin or insulin directly modulate systemic glucose disposal.

Glucose uptake Hippocampus cAMP Memory CNS metabolism

HFI-419 Metabolite HFI-142 Exhibits 8.8-Fold Higher Brain-to-Blood Ratio Than Parent Compound, Enabling Extended CNS Residence Time

Following intravenous administration of HFI-419 (3 mg/kg) in rats, the parent compound is rapidly hydrolyzed to HFI-142 (Ki = 2.0 µM vs. HFI-419 Ki = 0.48 µM) . At 0.5 hours post-dose, the blood-to-brain ratio for HFI-142 is 3.36; at 4 hours, this ratio is 0.38, indicating substantial brain accumulation relative to blood . In contrast, metabolically stable IRAP inhibitors such as aryl sulfonamides or the clinical candidate SJM4-164 do not generate active metabolites with enhanced CNS permeability [1].

Pharmacokinetics Metabolism Blood-brain barrier CNS penetration HFI-142

HFI-419 Reverses Age-Induced Cardiac Fibrosis and Improves Left Ventricular Function in 2-Year-Old Mice, Validated Across Multiple IRAP Inhibitors

Chronic treatment of aged (22-24 month) C57BL/6J mice with HFI-419 (500 ng/kg/min) for 4 weeks reversed established cardiac fibrosis [1]. This effect was reproduced with two structurally unrelated IRAP inhibitors, confirming class-level anti-fibrotic activity [2]. In a separate cohort, 8-week HFI-419 treatment improved left ventricular function as assessed by serial echocardiography, with functional improvement evident by week 4 [3]. No direct comparator data are available for other IRAP inhibitors in this specific aged cardiac fibrosis model.

Cardiac fibrosis Aging Heart failure IRAP Echocardiography

HFI-419 (CAS 1110650-72-0) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Renal Fibrosis Research Requiring Superior Anti-Fibrotic Efficacy Over ACE Inhibition

In the UUO murine model, HFI-419 (0.72 mg/kg/day) reduced renal interstitial fibrosis by 58%, whereas the ACE inhibitor perindopril (1 mg/kg/day) produced no reduction [1]. This quantitative superiority supports selection of HFI-419 for studies exploring IRAP-targeted anti-fibrotic mechanisms or evaluating combination therapies where ACE inhibition alone is insufficient.

CNS Memory and Cognitive Studies Leveraging Substrate-Dependent Inhibition and Hippocampal Glucose Uptake Enhancement

HFI-419 enhances cAMP-evoked glucose uptake in hippocampal slices by 68% at 100 nM [1] and fails to inhibit oxytocin degradation due to substrate-dependent allosteric inhibition [2]. This unique profile enables investigation of IRAP's role in cognition without confounding oxytocinergic signaling, and the CNS-penetrant metabolite HFI-142 (blood:brain ratio 0.38 at 4 h) provides sustained target engagement.

Cardiac Fibrosis and Age-Related Heart Failure Models Requiring Functional Outcome Validation

HFI-419 (500 ng/kg/min) reversed established cardiac fibrosis and improved left ventricular function in aged mice within 4-8 weeks [1]. Among IRAP inhibitors, HFI-419 is uniquely validated with functional echocardiographic endpoints in a clinically relevant aging model, making it the compound of choice for cardiovascular aging and fibrosis studies.

Ischemic Stroke Neuroprotection Studies with Extended Therapeutic Window

In a conscious hypertensive rat model of ischemic stroke, HFI-419 (i.c.v. administration) reduced infarct volume and improved neurological outcomes when first dose was administered up to 6 h post-stroke [1]. The structurally distinct IRAP inhibitor SJM4-164 produced comparable neuroprotection, establishing class-level efficacy, but HFI-419 offers additional CNS metabolic effects via HFI-142 conversion.

Quote Request

Request a Quote for HFI-419

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.